6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
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Overview
Description
6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dihydrobenzo[b][1,4]dioxine ring: This can be achieved through the alkylation of phenolic hydroxyl groups followed by cyclization.
Introduction of the carboxamido group: This step involves the conversion of a carboxylic acid to an amide via azidation and Curtius rearrangement.
Construction of the thieno[2,3-c]pyridine core: This can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the selection of suitable solvents, reaction temperatures, and purification techniques to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- 2,3-Dihydro-N-methyl-N-[2-oxo-2-(2,3,4-trifluorophenyl)amino]ethyl-1,4-benzodioxin-6-carboxamide
Uniqueness
What sets 6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct biological activities or material properties that are not observed in related compounds .
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S/c1-3-28-21(26)23-7-6-13-16(11-23)31-19(17(13)20(25)27-2)22-18(24)12-4-5-14-15(10-12)30-9-8-29-14/h4-5,10H,3,6-9,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVRPGDKRSLQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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